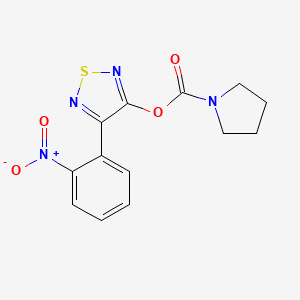
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiadiazole ring, and a pyrrolidine carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the esterification of the pyrrolidine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thiadiazole groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
相似化合物的比较
Similar Compounds
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-phosphate: Features a phosphate group instead of a carboxylate ester.
Uniqueness
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, thiadiazole ring, and pyrrolidine carboxylate ester makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
143058-30-4 |
|---|---|
分子式 |
C13H12N4O4S |
分子量 |
320.33 g/mol |
IUPAC 名称 |
[4-(2-nitrophenyl)-1,2,5-thiadiazol-3-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c18-13(16-7-3-4-8-16)21-12-11(14-22-15-12)9-5-1-2-6-10(9)17(19)20/h1-2,5-6H,3-4,7-8H2 |
InChI 键 |
DKXQDJFASBVXTI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)OC2=NSN=C2C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















